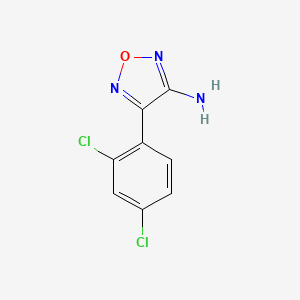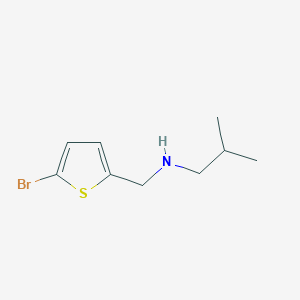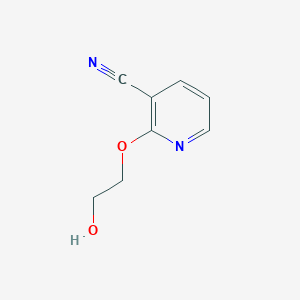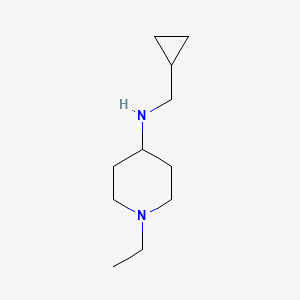
4-(2,4-Dichlorophenyl)-1,2,5-oxadiazol-3-amine
Overview
Description
“4-(2,4-Dichlorophenyl)-1,2,5-oxadiazol-3-amine” is a complex organic compound. It contains a 2,4-dichlorophenyl group, an oxadiazole ring, and an amine group .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its constituent groups. The 2,4-dichlorophenyl group is a phenyl ring with chlorine atoms at the 2 and 4 positions . The oxadiazole is a heterocyclic ring containing two oxygen atoms and a nitrogen atom . The amine group contains a nitrogen atom .Chemical Reactions Analysis
The reactivity of this compound would depend on the properties of its constituent groups. For example, the dichlorophenyl group might undergo reactions typical of aromatic halides .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its structure. For example, the presence of the dichlorophenyl group might make the compound relatively non-polar .Scientific Research Applications
Overview of 1,3,4-Oxadiazole Compounds
1,3,4-Oxadiazole derivatives, including compounds similar to 4-(2,4-Dichlorophenyl)-1,2,5-oxadiazol-3-amine, are known for their wide range of bioactivities. These compounds are recognized for their ability to bind effectively with various enzymes and receptors due to the structural features of the 1,3,4-oxadiazole ring. This binding facilitates numerous weak interactions, contributing to a variety of medicinal applications. The therapeutic potentials of 1,3,4-oxadiazole-based compounds span across anticancer, antifungal, antibacterial, antitubercular, anti-inflammatory, antineuropathic, antihypertensive, antihistaminic, antiparasitic, antiobesity, antiviral, and other domains. Such compounds are valued for their ability to be used in the treatment of different ailments, highlighting their significant development value in medicinal chemistry (Verma et al., 2019).
Biological Activities of Oxadiazole Derivatives
Oxadiazole derivatives, including the 1,2,5 variant, exhibit a broad spectrum of biological activities. Their pharmacological importance is attributed to their structural versatility, allowing for significant modification to synthesize more effective and potent drugs. Coumarin and oxadiazole derivatives, in particular, demonstrate anti-diabetic, anti-viral, anti-microbial, anticancer, antioxidant, anti-parasitic, anti-helminthic, anti-proliferative, anti-convulsant, anti-inflammatory, and antihypertensive activities. This versatility underlines the immense potential of oxadiazole derivatives in drug discovery and development (Jalhan et al., 2017).
Synthesis and Pharmacology of Oxadiazole Derivatives
The synthesis and pharmacological evaluation of oxadiazole derivatives, including 1,3,4-oxadiazole and 1,2,4-oxadiazole compounds, are subjects of significant research interest. These compounds are distinguished by their favorable physical, chemical, and pharmacokinetic properties, which enhance their pharmacological activities through hydrogen bond interactions with biomolecules. Oxadiazole derivatives have been shown to possess antibacterial, anti-inflammatory, anti-tuberculous, anti-fungal, anti-diabetic, and anticancer activities. Recent studies have focused on a series of compounds containing oxadiazole rings, demonstrating their broad biological activities and potential as therapeutic agents (Wang et al., 2022).
Metal-Ion Sensing Applications
Apart from their pharmacological significance, 1,3,4-oxadiazole scaffolds are utilized in the development of chemosensors due to their photoluminescent properties, thermal and chemical stability, and coordination sites. These attributes make oxadiazole derivatives particularly suitable for sensing metal ions, a capability that underscores their versatility and applicability in areas beyond medicinal chemistry, such as material science and analytical chemistry (Sharma et al., 2022).
Mechanism of Action
properties
IUPAC Name |
4-(2,4-dichlorophenyl)-1,2,5-oxadiazol-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5Cl2N3O/c9-4-1-2-5(6(10)3-4)7-8(11)13-14-12-7/h1-3H,(H2,11,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MHIURJHEDPOTPC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)Cl)C2=NON=C2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5Cl2N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2,4-Dichlorophenyl)-1,2,5-oxadiazol-3-amine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![[5-(1-Pyrrolidinylsulfonyl)-2-furyl]methanamine](/img/structure/B1460771.png)
![1-[(4-Methylpiperazin-1-yl)methyl]cyclopentan-1-ol](/img/structure/B1460772.png)
![4-Chloro-6-ethyl-2-(methylsulfanyl)thieno[2,3-d]pyrimidine](/img/structure/B1460775.png)


![Methyl 2-[(2-aminophenyl)amino]acetate](/img/structure/B1460781.png)

![3-{[(2-Methylpropyl)amino]methyl}phenol](/img/structure/B1460785.png)



![N-[(2,4-difluorophenyl)methyl]cyclohexanamine](/img/structure/B1460790.png)
![(Pentan-3-yl)({[3-(trifluoromethyl)phenyl]methyl})amine](/img/structure/B1460792.png)
![4-[(2-Pyridinylmethoxy)methyl]aniline](/img/structure/B1460794.png)